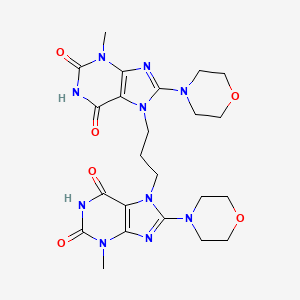

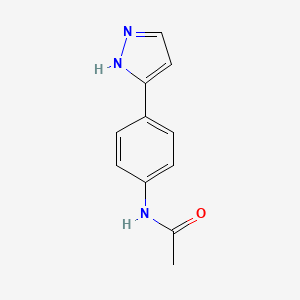

3-(4-Acetamidophenyl)-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Acetamidophenol, also known as Acetaminophen, is a widely used antipyretic and analgesic drug . It has a linear formula of CH3CONHC6H4OH .

Synthesis Analysis

One method of synthesis involves the one-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol . Another method involves a two-step synthesis of paracetamol, which was found to be low-yielding and unreliable due to the poor solubility of 4-aminophenol .Molecular Structure Analysis

The molecular formula of 4-Acetamidophenol is C8H9NO2, and it has a molecular weight of 151.16 g/mol .Chemical Reactions Analysis

4-Acetamidophenol can be used to synthesize a novel series of pyridazinones, thiazoles derivatives, and other heterocycles via interaction with nitrogen, sulfur, and carbon nucleophiles under Michael addition conditions .Physical And Chemical Properties Analysis

4-Acetamidophenol has a density of 1.3±0.1 g/cm3, a boiling point of 387.8±25.0 °C at 760 mmHg, and a melting point of 168-172 °C (lit.) .Scientific Research Applications

- Chalcone Moieties : Researchers have synthesized novel chalcone derivatives based on 4-acetamidophenylpyrazole. These compounds serve as potential building blocks for drug development due to their diverse biological activities .

- EGFR Inhibitors : In-silico molecular docking studies revealed that these derivatives exhibit excellent binding energy toward the essential requirements of EGFR receptor-bearing quinazoline inhibitors. This suggests their potential as anticancer agents .

- Nano-Catalysis : Metal nanoparticles, such as Ti/Al(OH)3 and Fe/Al(OH)3, have been employed as catalysts in organic chemical reactions. These green and heterogeneous conditions enhance catalytic activity and reduce pollution .

- Transition Metal Composite Catalysts : The Al(OH)3 catalysts, modified with transition metals (Ni, Co, Cu, Ag, Ti), offer increased surface area and stability. Their utilization in catalysis has gained prominence .

- Functional Textiles : Researchers explore the incorporation of 4-acetamidophenylpyrazole into textiles for advanced applications. These functional textiles can exhibit unique properties, such as antimicrobial or UV-blocking capabilities .

- Cyclic Voltammetry (CV) : The HOMO and LUMO values of these compounds, along with their intra-molecular charge transfer character (D-π-A), are investigated using cyclic voltammetry. This provides insights into their redox behavior .

Organic Synthesis and Medicinal Chemistry

Catalysis and Nanotechnology

Materials Science and Textile Applications

Electrochemistry

Mechanism of Action

Target of Action

The primary target of 3-(4-Acetamidophenyl)-1H-pyrazole is believed to be the cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the production of prostaglandins, which are key mediators of inflammation and pain .

Mode of Action

3-(4-Acetamidophenyl)-1H-pyrazole interacts with its target, the COX-2 enzyme, by inhibiting its activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The action of 3-(4-Acetamidophenyl)-1H-pyrazole affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting the COX-2 enzyme, 3-(4-Acetamidophenyl)-1H-pyrazole disrupts this pathway, leading to a decrease in the production of prostaglandins .

Pharmacokinetics

It is known that the compound has a high degree of selectivity towards cox-2, suggesting that it may have a favorable bioavailability profile .

Result of Action

The molecular and cellular effects of 3-(4-Acetamidophenyl)-1H-pyrazole’s action primarily involve the reduction of inflammation and pain. By inhibiting the COX-2 enzyme and disrupting the production of prostaglandins, 3-(4-Acetamidophenyl)-1H-pyrazole effectively reduces the inflammatory response and alleviates pain .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[4-(1H-pyrazol-5-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-8(15)13-10-4-2-9(3-5-10)11-6-7-12-14-11/h2-7H,1H3,(H,12,14)(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUXXEMFNEZVWNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=CC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclopentyl)-2-[(3-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2544400.png)

![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2544401.png)

![2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2544408.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2544410.png)

![2-(4-Fluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2544411.png)

![3-(3-ethoxyphenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/no-structure.png)

![4-Chloro-5-(3,4-dimethoxyphenyl)-2-pyridin-3-ylthieno[2,3-d]pyrimidine](/img/structure/B2544418.png)